Methyl 3-oxotetradecanoate

Physical Chemistry Process Chemistry Drug Design

Methyl 3-oxotetradecanoate is the exclusive β-ketoester building block for asymmetric hydrogenation to (R)-3-hydroxytetradecanoate, the essential chiral intermediate for the anti-obesity drug orlistat. Its C14 chain length is structurally mandated—shorter homologs (C12, C10) cannot yield the correct hydroxy ester. For enzyme engineering studies, it serves as a benchmark substrate for short-chain dehydrogenase/reductase (SDR) variant evaluation. Procure only high-purity (≥98%) material to ensure stereochemical fidelity and process reproducibility.

Molecular Formula C15H28O3
Molecular Weight 256.38 g/mol
CAS No. 22348-97-6
Cat. No. B014845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxotetradecanoate
CAS22348-97-6
SynonymsMethyl β-Ketomyristate;  3-oxo-Tetradecanoic Acid Methyl Ester; 
Molecular FormulaC15H28O3
Molecular Weight256.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)CC(=O)OC
InChIInChI=1S/C15H28O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h3-13H2,1-2H3
InChIKeyDTBSXIIDKUOHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Oxotetradecanoate (CAS 22348-97-6): Key β-Ketoester Intermediate and Research-Grade Building Block


Methyl 3-oxotetradecanoate (CAS 22348-97-6), also known as methyl β-ketomyristate or 3-ketomyristic acid methyl ester, is a C15 β-ketoester derivative of 3-oxotetradecanoic acid [1]. The compound presents as a crystalline solid at ambient temperature (mp 29–30°C) with moderate lipophilicity (calculated logP 5.1–5.5) [2]. As a member of the 3-oxo-fatty acid methyl ester family, it serves as a versatile chiral building block in organic synthesis, with its C14 acyl chain length conferring specific physical and reactive properties that distinguish it from shorter-chain homologs .

Why Methyl 3-Oxotetradecanoate Cannot Be Substituted with Shorter-Chain β-Ketoesters or the Free Acid


The C14 acyl chain of methyl 3-oxotetradecanoate is not an arbitrary length—it directly determines the compound's physical behavior and its utility in key synthetic transformations. Replacing it with the C12 homolog (methyl 3-oxododecanoate) or the C10 homolog (methyl 3-oxodecanoate) alters boiling point, lipophilicity, and, critically, the stereochemical outcome of reactions where chain length is a structural requirement [1][2]. Furthermore, the methyl ester functionality is essential for certain catalytic processes; the free acid (3-oxotetradecanoic acid) exhibits vastly different solubility and reactivity, rendering it unsuitable for asymmetric hydrogenation protocols that rely on the ester's specific electronic and steric profile [3]. For procurement decisions in pharmaceutical and industrial R&D, these structural nuances translate into non-negotiable performance criteria.

Quantitative Differentiation of Methyl 3-Oxotetradecanoate Against Closest Analogs


Higher Boiling Point and Lipophilicity Relative to Shorter-Chain β-Ketoesters

Methyl 3-oxotetradecanoate (C14) exhibits a higher normal boiling point (296.9°C at 760 mmHg) and greater lipophilicity (calculated logP 5.1–5.5) compared to its C12 analog, methyl 3-oxododecanoate (bp 271.7°C, logP 4.44) [1]. The extended hydrocarbon chain directly increases intermolecular forces and partition coefficient, parameters that influence distillation conditions and membrane permeability in biological assays.

Physical Chemistry Process Chemistry Drug Design

Orlistat Synthesis: The Only β-Ketoester with the Essential C14 Chain for Asymmetric Hydrogenation

Methyl 3-oxotetradecanoate (MOT) is the direct precursor to methyl (R)-3-hydroxytetradecanoate ((R)-MHOT), the pivotal chiral intermediate in the industrial synthesis of orlistat (Xenical®) [1]. Asymmetric hydrogenation of MOT yields (R)-MHOT, whereas shorter-chain β-ketoesters (e.g., C12 or C10) would generate hydroxy esters with mismatched chain lengths, rendering them incompatible with downstream coupling steps [1]. No alternative β-ketoester can furnish the correct C14 hydroxyl ester scaffold required by the synthetic route.

Pharmaceutical Synthesis Chiral Chemistry Anti-Obesity Agents

Crystalline Solid at Room Temperature vs. Liquid Analogs: Improved Handling and Purity

Methyl 3-oxotetradecanoate is a crystalline solid with a melting point of 29–30°C . In contrast, the shorter-chain analog methyl 3-oxododecanoate is reported as a liquid at room temperature (no melting point provided) . The solid nature of the C14 ester simplifies weighing, reduces volatility-related losses, and facilitates purification via recrystallization, a distinct operational advantage in both laboratory and pilot-plant settings.

Laboratory Handling Industrial Scale-Up Purity Control

Enhanced Substrate Turnover in Engineered Enzymatic Reduction for Green Orlistat Production

In biocatalytic routes to (R)-MHOT, methyl 3-oxotetradecanoate (MOT) serves as the substrate for engineered short-chain dehydrogenases (SDRs). The mutant enzyme NaSDR-G145A/I199L exhibits a 3.23-fold higher kcat value toward MOT compared to the wild-type enzyme, enabling complete reduction of 50 g/L substrate in 24 hours [1]. While this comparison is between enzyme variants rather than different substrates, it underscores MOT's compatibility with high-efficiency biocatalytic systems essential for sustainable pharmaceutical manufacturing.

Biocatalysis Green Chemistry Enzyme Engineering

Validated Application Scenarios for Methyl 3-Oxotetradecanoate Based on Quantitative Evidence


Pharmaceutical Manufacturing: Large-Scale Production of Orlistat (Anti-Obesity Drug)

Methyl 3-oxotetradecanoate is the irreplaceable starting material for asymmetric hydrogenation to (R)-3-hydroxytetradecanoate, the key chiral intermediate in orlistat synthesis [1]. The C14 chain length of MOT is structurally mandated; alternative β-ketoesters (C12, C10) cannot yield the correct hydroxy ester required for coupling. Industrial procurement for orlistat production must specify MOT with high purity (≥98%) to ensure optical yield and process consistency .

Biocatalysis Research: Model Substrate for Short-Chain Dehydrogenase/Reductase (SDR) Engineering

MOT is an established substrate for evaluating engineered SDR variants aimed at green chemistry applications. The 3.23-fold kcat enhancement reported for mutant NaSDR-G145A/I199L demonstrates MOT's suitability as a probe for enzyme optimization studies [2]. Researchers developing sustainable routes to chiral alcohols can employ MOT as a benchmark substrate to assess new enzyme variants.

Flavor and Fragrance Development: Source of Fruity Notes in Specialty Formulations

Methyl 3-oxotetradecanoate possesses a mild fruity odor and is occasionally employed as a flavoring agent in food products, cosmetics, and perfumes . However, its use in this sector is niche and not supported by extensive toxicological data; procurement for flavor applications should be limited to R&D-grade material only, with careful attention to regulatory compliance.

Quorum Sensing Research: Precursor for Long-Chain AHL Signal Molecule Analogs

Although methyl 3-oxotetradecanoate itself is not a quorum sensing autoinducer, its C14 3-oxo-acyl chain can serve as a building block for synthesizing analogs of N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL), a key signaling molecule in Pseudomonas spp. . Researchers investigating inter-kingdom signaling or biofilm modulation may procure MOT as a starting material for custom AHL derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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